molecular formula C20H11FN2O5 B2502071 N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide CAS No. 886169-68-2

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide

Cat. No.: B2502071
CAS No.: 886169-68-2
M. Wt: 378.315
InChI Key: XOIACMUKFPKNHX-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique chemical structure, which includes a xanthene core substituted with a fluorine atom and a nitrobenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide typically involves the reaction of 5-fluoro-9-oxo-9H-xanthene-3-carboxylic acid with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties

Mechanism of Action

The mechanism of action of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-furamide
  • N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(4-methoxyphenoxy)acetamide
  • N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide

Uniqueness

Compared to similar compounds, N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide stands out due to its unique combination of a fluorine-substituted xanthene core and a nitrobenzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(5-fluoro-9-oxoxanthen-3-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FN2O5/c21-16-3-1-2-15-18(24)14-9-6-12(10-17(14)28-19(15)16)22-20(25)11-4-7-13(8-5-11)23(26)27/h1-10H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIACMUKFPKNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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